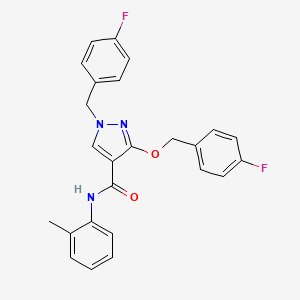
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H21F2N3O2 and its molecular weight is 433.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H19F2N3O2, with a molecular weight of approximately 373.39 g/mol. The structure features a pyrazole ring, a carboxamide group, and fluorobenzyl ether functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N3O2 |
| Molecular Weight | 373.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Available |
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
- Antioxidant Activity : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals.
- Anticancer Potential : Some studies suggest that these compounds can influence cell cycle progression, leading to antiproliferative effects in cancer cells.
The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes or receptors. This can modulate various biochemical pathways, leading to observed biological effects. For example, it might inhibit key enzymes involved in inflammation or cancer cell proliferation.
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of pyrazole derivatives, This compound was shown to significantly reduce edema in animal models when compared to control groups. The study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Study 2: Anticancer Effects
A recent investigation into the anticancer effects of this compound demonstrated its potential to induce apoptosis in various cancer cell lines. The study utilized both in vitro and in vivo models, revealing that the compound effectively reduced tumor growth by modulating apoptotic pathways and inhibiting cell proliferation markers.
Study 3: Antioxidant Properties
Research has also focused on the antioxidant capabilities of This compound . In vitro assays indicated that the compound scavenged free radicals more effectively than several known antioxidants, suggesting its potential application in oxidative stress-related conditions.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2/c1-17-4-2-3-5-23(17)28-24(31)22-15-30(14-18-6-10-20(26)11-7-18)29-25(22)32-16-19-8-12-21(27)13-9-19/h2-13,15H,14,16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSRRFVAHETQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














